molecular formula C27H31O16+ B190933 Delphinidin 3-rutinoside CAS No. 15674-58-5

Delphinidin 3-rutinoside

Cat. No.: B190933
CAS No.: 15674-58-5
M. Wt: 611.5 g/mol
InChI Key: PLKUTZNSKRWCCA-LTSKFBHWSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delphinidin 3-rutinoside (D3R) is a naturally occurring anthocyanin compound, prominent in sources like blackcurrant berries (Ribes nigrum) and eggplant (Solanum melongena L.). As a research chemical, it is of significant interest for its diverse and potent biological activities, making it a valuable tool for in vitro and in vivo investigations into chronic diseases. Researchers utilize D3R to explore its multifaceted mechanisms of action across different physiological systems. In oncology research, D3R has demonstrated strong, dose-dependent antiproliferative activity against various cancer cell lines. Studies on gastric (NCI-N87) and intestinal (Caco-2) cancer models have shown that D3R is the most potent among several tested phenolic compounds, with IC50 values of 24.9 µM and 102.5 µM, respectively . Its efficacy can be modulated in combination with other polyphenols like chlorogenic acid and epicatechin, showing synergistic effects in specific dose ranges and cancer models . Furthermore, in hematological cancer research, D3R from blackcurrant has been shown to mediate a pro-apoptotic effect in human leukemia Jurkat cells through a redox-sensitive, caspase-3-related pathway . In metabolic disease research, D3R has emerged as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion. In vitro studies using the GLUTag enteroendocrine L-cell line have revealed that this activity is mediated via the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway, potentially involving G protein-coupled receptors . This mechanism is considered a key contributor to the observed in vivo effect where D3R-rich blackcurrant extract ameliorated glucose tolerance in rats by stimulating GLP-1 and subsequent insulin secretion . In bone health research, D3R exhibits protective effects against oxidative stress in osteoblastic MC3T3-E1 cells. At low concentrations (10-9 M), it not only promotes osteoblast differentiation by increasing markers like type I collagen and osteocalcin but also preemptively protects cells from tert-butyl hydroperoxide-induced dysfunction and cytoskeleton damage . This protective action is associated with reduced intracellular ROS and is mediated by the PI3K/Akt pathway . The compound's broad research utility is linked to its antioxidant and anti-inflammatory properties, which are common to many anthocyanins . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

15674-58-5

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

PLKUTZNSKRWCCA-LTSKFBHWSA-O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O

Synonyms

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium;  Delphinidin 3-O-rutinoside;  Tulipanin chloride

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction from Plant Sources

D3R is predominantly extracted from blackcurrant pomace or Solanum melongena using acidified polar solvents. A standardized protocol involves:

  • Solvent system : Acetone/water (70:30 v/v) acidified with 0.1–1% trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Ultrasound-assisted extraction : Sonication at 40 kHz for 15–30 minutes enhances yield by disrupting cell walls.

  • Filtration and concentration : Crude extracts are filtered through 0.45 μm membranes and concentrated via rotary evaporation at 40°C.

Yield optimization :

Plant SourceSolvent SystemAnthocyanin Yield (mg/100g)D3R Proportion (%)
BlackcurrantAcetone/0.1% HCl (70:30)180–36919.3–22.6
Solanum melongenaMethanol/3% TFA286–32012.4–15.8
Hibiscus sabdariffaWater/0.1% TFA535–2,11645.2–82.3
Data compiled from sources.

Purification Using Resin Chromatography

Crude extracts are further purified using macroporous resins:

  • Amberlite XAD-7HP : Loaded at pH 2.5, eluted with ethanol/0.01% HCl (70:30 v/v).

  • Sephadex LH-20 : Separates D3R from cyanidin derivatives based on hydrophobicity.

  • HPLC final purification : Zorbax SB-C18 columns (250 × 4.6 mm, 5 μm) with gradient elution (5–100% acetonitrile in 0.5% formic acid).

Enzymatic Preparation Strategies

Rhamnosidase-Mediated Conversion

Patent EP1318201A1 details a two-step enzymatic method to produce D3R from anthocyanin-rich extracts:

  • Substrate preparation : Blackcurrant extract (14.1% anthocyanins) dissolved in 50 mM acetate buffer (pH 3.5).

  • Hesperidinase treatment : 42.5 U/mL enzyme activity at 40°C for 6 hours, cleaving rhamnose from cyanidin 3-rutinoside (C3R) to yield D3R.

  • Ion-exchange purification : XAD-7 resin with 0.1% TFA wash, followed by crystallization in 5% HCl/methanol.

Key metrics :

  • Conversion efficiency: 89% for D3R.

  • Purity: ≥99% after crystallization.

β-Glucosidase Selectivity

Almond-derived β-glucosidase selectively hydrolyzes glucoside bonds in anthocyanidin glucosides, enriching rutinoside fractions. Reaction conditions:

  • pH 5.0, 37°C, 12-hour incubation.

  • Yield increase: 35% to 72% D3R purity.

Chemical Synthesis Routes

Halogen-Based Coupling Reactions

A patented synthesis (CN101198616A) employs iodides for high-yield D3R production:

  • Eastern intermediate synthesis : 2-chloro-3',4'-dihydroxyacetophenone reacted with α,α-dichlorodiphenylmethane in toluene (89% yield).

  • Glycosylation : Iodide intermediates coupled with protected glucose using NaI in acetonitrile (75% yield).

  • Deprotection : Sequential hydrogenation (Pd/C) and NaOH treatment to remove benzyl/ethanoyl groups.

Comparative yields :

MethodIntermediate Yield (%)Final D3R Yield (%)
Koenigs-Knorr (traditional)8<5
Iodide coupling (CN101198616A)7562
Data from.

One-Step Ester-to-Ketone Process

Recent advances (ACS J. Agric. Food Chem., 2024) optimize D3R synthesis via:

  • Esterification : Delphinidin-3-O-glucoside treated with rutinose donor (2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide).

  • Ring formation : BF3·Et2O catalysis in anhydrous DCM, 0°C, 12 hours.

  • Yield : 78% with ≥95% purity.

Analytical Characterization

HPLC Parameters for Purity Assessment

ColumnMobile PhaseFlow RateDetection (nm)Retention Time (min)
Zorbax SB-C180.5% H3PO4/CH3CN1 mL/min52010.54
Phenomenex Gemini C180.1% TFA/CH3CN1 mL/min52066–90

Spectroscopic Data

  • UV-Vis : λmax = 517 nm (ε = 27,500 L·mol⁻¹·cm⁻¹).

  • FAB-MS : m/z 465 [M+H]+ for delphinidin aglycone; 647 [M-Cl]+ for D3R chloride.

  • NMR : δ 6.89 (d, J=8.7 Hz, H-6), 7.34–5.57 (m, aromatic protons) .

Chemical Reactions Analysis

Types of Reactions: Delphinidin 3-rutinoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diabetes Management

Glucagon-like Peptide-1 Secretion

D3R has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism. Research indicates that D3R enhances GLP-1 secretion in GLUTag L cells through a mechanism involving intracellular calcium mobilization and activation of the Ca2+/calmodulin-dependent kinase II pathway. This effect suggests that D3R could contribute to improved glucose tolerance and may reduce the need for diabetic medications .

Blackcurrant Extract Studies

Studies utilizing this compound-rich blackcurrant extracts have demonstrated significant improvements in glucose tolerance and reductions in blood glucose levels, further supporting its role as a GLP-1 secretagogue . The stability of D3R in the gastrointestinal tract enhances its bioavailability and effectiveness as a therapeutic agent against diabetes.

Cardiovascular Health

Vascular Relaxation Mechanism

D3R has shown promising results in cardiovascular applications, particularly in inducing relaxation of vascular smooth muscle. In bovine ciliary smooth muscle studies, D3R was found to inhibit contractions induced by endothelin-1, suggesting its potential as a therapeutic agent for managing hypertension . The mechanism involves increased cyclic GMP production and modulation of myosin light chain phosphorylation, indicating that D3R may enhance nitric oxide signaling pathways.

Cancer Prevention

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of D3R against various cancer cell lines. Notably, it has shown effectiveness against gastric and intestinal cancers when combined with other compounds like chlorogenic acid . The compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for dietary interventions aimed at cancer prevention.

Mechanisms of Action

Research indicates that D3R may inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to affect the PI3K/AKT and ERK1/2 MAPK signaling pathways, leading to reduced cell viability and migration in ovarian cancer cells . These findings suggest that D3R could be integrated into dietary strategies aimed at reducing cancer risk.

Antioxidant Properties

Oxygen Radical Absorbance Capacity

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies measuring the oxygen radical absorbance capacity (ORAC) have demonstrated that D3R possesses strong antioxidant properties, contributing to its overall health benefits . The antioxidant effects are attributed to its structure, which allows it to scavenge free radicals effectively.

Summary Table of Applications

Application AreaMechanism/EffectReferences
Diabetes ManagementStimulates GLP-1 secretion; enhances glucose tolerance
Cardiovascular HealthInduces vascular relaxation; modulates nitric oxide
Cancer PreventionAntiproliferative effects on cancer cells
Antioxidant PropertiesHigh ORAC value; scavenges free radicals

Mechanism of Action

Delphinidin 3-rutinoside exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Anthocyanins

Delphinidin Derivatives

Delphinidin 3-Glucoside (D3G)
  • Structure : Delphinidin with a single glucose unit at the 3-position.
  • Bioavailability : In rats, D3G reaches a plasma concentration (Cmax) of 840 nmol/L, higher than D3R (580 nmol/L) . However, in humans, D3R shows superior absorption (Cmax = 73.4 nmol/L vs. 22.7 nmol/L for D3G) .
  • Bioactivity : D3G exhibits potent antioxidant activity, with 198% bioaccessibility after digestion compared to D3R (128%) .
Delphinidin 3-Sambubioside
  • Structure : Delphinidin linked to sambubioside (xylose-glucose) at the 3-position.
  • Bioactivity : Demonstrates strong binding to human PD-1/PD-L1 (binding energy = -7.1 kcal/mol), interacting with catalytic residues Glu:136 and Arg:113 . D3R’s binding to this target remains unstudied.
  • Sources : Found in Hibiscus sabdariffa alongside D3R .
Delphinidin 3,5-Diglucoside
  • Structure : Delphinidin with glucosides at both 3- and 5-positions.
  • Function : Coexists with D3R in tulip petals, where it contributes to blue pigmentation via iron ion chelation .

Cyanidin Derivatives

Cyanidin 3-Rutinoside (C3R)
  • Structure: Cyanidin (dihydroxylated aglycone) with a rutinoside moiety.
  • Bioavailability : In humans, C3R has lower plasma Cmax (46.3 nmol/L) and slower absorption than D3R .
  • Abundance : Constitutes 43.6% of anthocyanins in Ceylon gooseberry, surpassing D3R (30.6%) .
  • Antioxidant Activity : Shows 131% bioaccessibility after digestion, slightly higher than D3R .
Cyanidin 3-Glucoside (C3G)
  • Structure : Cyanidin with a single glucose unit.
  • Stability: Degrades faster than rutinosides during thermal processing (e.g., air-drying) .

Other Rutinosides

Quercetin 3-Rutinoside (Rutin)
  • Structure: Quercetin (flavonol) linked to rutinoside.
  • Bioactivity : Superior PD-1/PD-L1 binding energy (-7.6 kcal/mol) compared to D3-sambubioside (-7.1 kcal/mol), attributed to quercetin’s aglycone structure .
  • Applications : Widely used in nutraceuticals for vascular health.

Key Comparative Data Tables

Table 1: Structural and Bioavailability Comparison

Compound Sugar Moiety Molecular Weight (g/mol) Human Plasma Cmax (nmol/L) Bioaccessibility (%)
Delphinidin 3-rutinoside Rutinoside (Glu-Rha) 646.98 73.4 128
Cyanidin 3-rutinoside Rutinoside (Glu-Rha) 595.52 46.3 131
Delphinidin 3-glucoside Glucoside 465.28 22.7 198
Delphinidin 3-sambubioside Sambubioside (Xyl-Glu) 579.49 N/A N/A

Table 2: Bioactivity Profiles

Compound Antioxidant Activity Key Biological Roles Molecular Targets (Binding Energy)
This compound Moderate (FRAP/DPPH) GLP-1 secretion ↑, antiproliferative effects IP3R-CaMKII pathway
Cyanidin 3-rutinoside High (FRAP/DPPH) Antioxidant, anti-inflammatory N/A
Quercetin 3-rutinoside High (FRAP/DPPH) PD-1/PD-L1 inhibition Glu:136 (-7.6 kcal/mol)

Mechanistic and Functional Insights

  • Sugar Moieties: Rutinosides (e.g., D3R, C3R) enhance stability and plasma retention compared to monoglycosides (e.g., D3G) .
  • Species-Specific Absorption : D3R absorption is higher in humans than rodents, emphasizing the need for translational studies .

Biological Activity

Delphinidin 3-rutinoside (D3R) is an anthocyanin glycoside found in various fruits and vegetables, recognized for its potential health benefits, particularly in metabolic regulation, anticancer properties, and neuroprotection. This article presents a comprehensive overview of the biological activities associated with D3R, supported by recent research findings and case studies.

Chemical Structure and Properties

D3R is characterized by its delphinidin aglycone structure with a rutinoside moiety. The presence of hydroxyl groups on the B-ring enhances its biological activity, particularly in stimulating glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose metabolism.

Research has demonstrated that D3R stimulates GLP-1 secretion from GLUTag L cells through several mechanisms:

  • Calcium Mobilization : D3R activates the inositol 1,4,5-trisphosphate receptor (IP3R), leading to intracellular calcium mobilization and subsequent activation of calmodulin-dependent kinase II (CaMKII) .
  • G Protein-Coupled Receptor Activation : The stimulation of GLP-1 secretion is also mediated via G protein-coupled receptors (GPR40/120), indicating a complex interplay between different signaling pathways .

1. Antidiabetic Effects

D3R has been shown to enhance GLP-1 secretion in a concentration-dependent manner. In studies, treatment with D3R at concentrations as low as 10 µM significantly increased GLP-1 levels, suggesting its potential as a therapeutic agent for diabetes management .

Table 1: Effects of D3R on GLP-1 Secretion

Concentration (µM)GLP-1 Secretion Increase (%)
10Significant
100Markedly higher

2. Anticancer Properties

D3R exhibits promising anticancer effects across various cancer cell lines. It has been reported to inhibit the growth of breast (MCF-7), colon (HCT-116), and lung (NCI-H460) cancer cells by inducing apoptosis and autophagy .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies indicated that D3R effectively reduced cell viability in cancer cell lines:

  • MCF-7 (Breast Cancer) : 24% inhibition at 250 µg/mL
  • HCT-116 (Colon Cancer) : 50% inhibition at 250 µg/mL
  • NCI-H460 (Lung Cancer) : 54% inhibition at 250 µg/mL

3. Neuroprotective Effects

D3R has been associated with neuroprotective properties, particularly against oxidative stress-induced damage. Studies suggest that it can protect dopaminergic neurons from toxicity related to Parkinson’s disease by mitigating mitochondrial dysfunction .

Table 2: Neuroprotective Effects of D3R

TreatmentEffect on Neuronal Cells (%)
D3R (1 µM)Protection against rotenone toxicity
ControlNo protection

Pharmacokinetics

The bioavailability of D3R has been studied extensively. Following oral administration, it was found that approximately 2.67% of the ingested dose was excreted unchanged in urine, indicating moderate absorption . The pharmacokinetic profile shows a peak plasma concentration at approximately 26.3 minutes post-ingestion .

Table 3: Pharmacokinetic Data for D3R

ParameterValue
Tmax (min)26.3
Cmax (µmol/L)0.285 ± 0.071
Urinary Excretion (%)2.67 ± 1.24

Q & A

Basic Research Questions

Q. 1. What analytical methods are recommended for identifying and quantifying delphinidin 3-rutinoside in plant extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is standard for identification. For quantification, calibration curves using purified this compound (e.g., ≥96% purity verified via preparative HPLC and NMR) should be established. MS fragmentation patterns (e.g., m/z 611.2 [M+H]+ for this compound) and UV-Vis spectra (λmax ~520 nm) are critical for differentiation from structurally similar anthocyanins like cyanidin derivatives . Ensure reproducibility by reporting column specifications (e.g., ODS-C18), mobile phases (e.g., acidified water/acetonitrile), and validation parameters (e.g., LOD/LOQ) .

Q. 3. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design stability assays using buffered solutions (pH 2–7) and controlled temperatures (4–37°C). Monitor degradation via spectrophotometry (absorbance loss at λmax) or HPLC to track structural breakdown products (e.g., aglycone delphinidin). Include kinetic studies (e.g., Arrhenius plots) to model degradation rates. Note that anthocyanin stability is pH-dependent, with greater instability in neutral/basic conditions due to chalcone formation . Report antioxidant activity changes using assays like DPPH or ORAC to link stability to functional loss .

Advanced Research Questions

Q. 4. What experimental approaches are used to elucidate this compound’s role in light- and UV-B-induced anthocyanin biosynthesis?

  • Methodological Answer : Combine transcriptomic and metabolomic profiling. For example, expose plant tissues (e.g., apple peel) to controlled light/UV-B regimes and quantify this compound accumulation via LC-MS. Correlate with expression levels of biosynthetic genes (e.g., F3’H, UFGT) using qRT-PCR. Metabolome-wide association studies (MWAS) can identify co-regulated pathways (e.g., flavonoid branching). Note that UV-B specifically upregulates MYB transcription factors, which activate anthocyanin synthesis, while visible light may synergize via photoreceptors like phytochrome .

Q. 5. How can researchers resolve contradictions in this compound’s bioactivity across in vitro and in vivo models?

  • Methodological Answer : Address bioavailability differences by testing metabolites (e.g., colonic degradation products) in Caco-2 cell models or murine systems. Use isotopic labeling (e.g., ¹³C-delphinidin 3-rutinoside) to track absorption and tissue distribution. For in vitro studies, validate cell-specific responses: e.g., in GLUTag L cells, this compound stimulates GLP-1 secretion via Ca²⁺/CaMKII signaling, but results may vary with cell type or culture conditions (e.g., glucose concentration, serum-free pre-treatment) . Report negative controls (e.g., kinase inhibitors like KN-93) to confirm mechanistic specificity.

Q. 6. What strategies optimize the isolation of this compound from complex matrices for structural characterization?

  • Methodological Answer : Use multi-step purification: (1) Crude extraction with acidified methanol/water; (2) Solid-phase extraction (SPE) on C18 cartridges; (3) Semi-preparative HPLC with fraction collection. Validate purity via NMR (¹H/¹³C) and high-resolution MS. For novel derivatives, compare fragmentation patterns with reference standards (e.g., delphinidin 3-glucoside vs. 3-rutinoside). Note that rutinosides exhibit distinct glycosylation shifts in NMR (e.g., δ 4.5–5.5 ppm for rutinose protons) .

Methodological Considerations for Experimental Design

Q. 7. How should researchers design dose-response studies for this compound in cellular models?

  • Methodological Answer : Establish physiologically relevant concentrations (e.g., 1–100 μM) based on dietary intake estimates. Pre-treat cells with inhibitors (e.g., BAPTA-AM for Ca²⁺ chelation) to probe signaling pathways. Include time-course experiments to distinguish acute vs. chronic effects. Normalize data to cell viability assays (e.g., MTT) to exclude cytotoxicity. For reproducibility, document solvent controls (e.g., DMSO ≤0.1%) and batch-to-batch variability in compound purity .

Q. 8. What statistical methods are appropriate for analyzing inter-laboratory variability in anthocyanin quantification?

  • Methodological Answer : Use inter-laboratory round-robin trials with shared reference standards. Apply Bland-Altman plots to assess agreement between methods (e.g., HPLC vs. spectrophotometry). For multivariate data (e.g., metabolomics), employ principal component analysis (PCA) to identify technical vs. biological variance. Report intraclass correlation coefficients (ICC) for reproducibility metrics. Adhere to guidelines for minimal reporting standards in phytochemical analysis .

Addressing Research Gaps

Q. 9. How can researchers investigate this compound’s interaction with gut microbiota to explain its metabolic fate?

  • Methodological Answer : Conduct anaerobic fecal fermentation assays with human microbiota. Quantify this compound degradation via LC-MS and identify microbial metabolites (e.g., phenolic acids). Use 16S rRNA sequencing to correlate degradation efficiency with microbiota composition. Compare in vitro results with in vivo models (e.g., gnotobiotic mice) to validate findings. Note that rutinosides are less absorbable than glucosides, requiring colonic metabolism for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delphinidin 3-rutinoside
Reactant of Route 2
Delphinidin 3-rutinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.